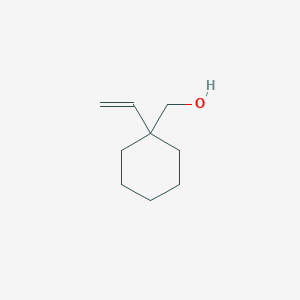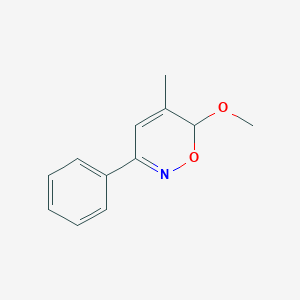
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is often carried out in pyridine or ethanol in the presence of sodium acetate . Another method involves the oxidation of 6-methoxy-5-methyl-4-phenyl-6H-1,2-oxazine to the corresponding hydroperoxide, which is then converted to oxazinone by treatment with trimethylsilyl chloride in hexamethyldisilazane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: Conversion to hydroperoxides and oxazinones.
Reduction: Potential reduction of the oxazine ring to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring and the oxazine ring.
Common Reagents and Conditions
Oxidation: Trimethylsilyl chloride in hexamethyldisilazane.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazinones.
Reduction: Reduced oxazine derivatives.
Substitution: Substituted oxazine compounds with different functional groups.
Aplicaciones Científicas De Investigación
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial and fungicidal activities.
Medicine: Moderate cytotoxicity against breast cancer cells and modulation of glucocorticoid receptors.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its cytotoxic effects on cancer cells are likely due to its interaction with cellular DNA and inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxazines: Another class of oxazine compounds with different substitution patterns.
Isoxazoles: Five-membered heterocyclic compounds with similar biological activities.
Uniqueness
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
117341-61-4 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
6-methoxy-5-methyl-3-phenyl-6H-oxazine |
InChI |
InChI=1S/C12H13NO2/c1-9-8-11(13-15-12(9)14-2)10-6-4-3-5-7-10/h3-8,12H,1-2H3 |
Clave InChI |
CHSQFKYPKNPOGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NOC1OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
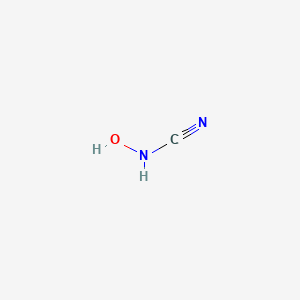
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
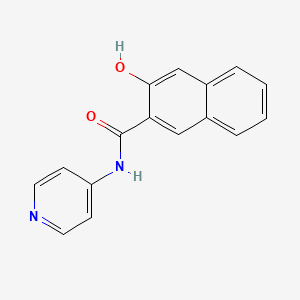
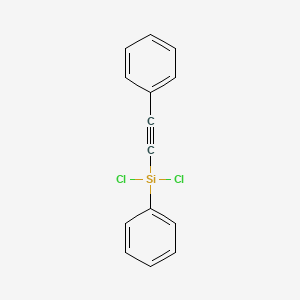
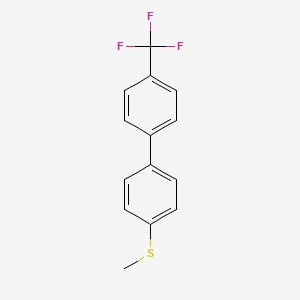
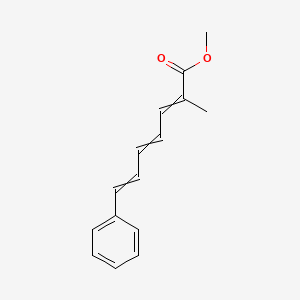
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
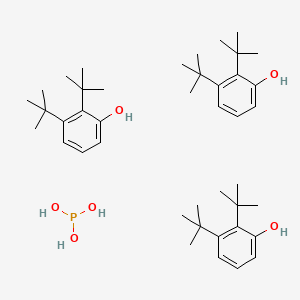
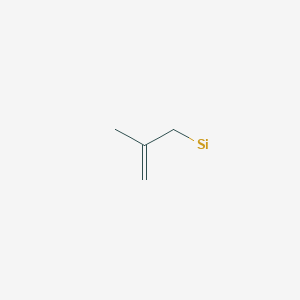
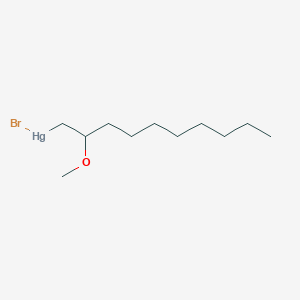
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
